5-Amino-1-(2,4-dichlorophenyl)tetrazole

Thermal Analysis Crystal Engineering Solid-State Characterization

5-Amino-1-(2,4-dichlorophenyl)tetrazole is a 1-aryl-5-aminotetrazole derivative characterized by a 2,4-dichlorophenyl substitution at the N1 position [3.0.CO;2-I" target="_blank">1]. This structural arrangement places it within a class of heterocyclic compounds widely investigated for their algistatic and antimicrobial properties, where the electronic nature of the aryl group critically governs both biological activity and physicochemical behavior.

Molecular Formula C7H5Cl2N5
Molecular Weight 230.05 g/mol
CAS No. 30895-27-3
Cat. No. B12759786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2,4-dichlorophenyl)tetrazole
CAS30895-27-3
Molecular FormulaC7H5Cl2N5
Molecular Weight230.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)N2C(=NN=N2)N
InChIInChI=1S/C7H5Cl2N5/c8-4-1-2-6(5(9)3-4)14-7(10)11-12-13-14/h1-3H,(H2,10,11,13)
InChIKeyWOEULINOTMQOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-(2,4-dichlorophenyl)tetrazole (CAS 30895-27-3): Key Physicochemical and Structural Baseline for Procurement


5-Amino-1-(2,4-dichlorophenyl)tetrazole is a 1-aryl-5-aminotetrazole derivative characterized by a 2,4-dichlorophenyl substitution at the N1 position [1]. This structural arrangement places it within a class of heterocyclic compounds widely investigated for their algistatic and antimicrobial properties, where the electronic nature of the aryl group critically governs both biological activity and physicochemical behavior [2]. The compound serves as a useful scaffold in medicinal chemistry, leveraging the tetrazole ring as a bioisostere for carboxylic acids, but its specific substituent pattern imposes distinct constraints on its isomerization equilibrium and lipophilic character compared to other aryl variants [3].

Why 5-Amino-1-(2,4-dichlorophenyl)tetrazole Cannot Be Casually Replaced by Other 1-Aryl-5-aminotetrazoles


Generic substitution among 1-aryl-5-aminotetrazoles is critically unreliable because the 2,4-dichlorophenyl substitution pattern imposes a unique electronic and steric profile that cannot be replicated by other regioisomeric or differently substituted aryl analogs [1]. The chlorine atoms at the 2- and 4-positions create a strong electron-withdrawing effect, which profoundly shifts the isomerization equilibrium constant and dissociation behavior compared to unsubstituted or mono-substituted phenyl derivatives [2]. Consequently, a compound with a 4-chlorophenyl or 2,6-dichlorophenyl group will exhibit fundamentally different partitioning kinetics and, by extension, divergent performance in assays dependent on membrane permeability or target binding, making simple interchange without confirmatory data a high-risk sourcing decision [3].

Quantitative Differentiation Evidence for 5-Amino-1-(2,4-dichlorophenyl)tetrazole Against Closest Analogs


Bulk Thermal Property: Melting Point Depression Versus Non-Chlorinated and Mono-Chlorinated Analogs

The 2,4-dichloro substitution profoundly depresses the crystal lattice energy relative to the unsubstituted phenyl and 4-chlorophenyl analogs. The target compound exhibits a melting point of 133 °C, which is significantly lower than 5-amino-1-phenyltetrazole (143–146 °C) and 5-amino-1-(4-chlorophenyl)tetrazole (approx. 155–158 °C) . This difference indicates reduced intermolecular hydrogen-bonding strength in the solid state, a factor directly relevant for formulation processing, solubility enhancement, and consistent batch-to-batch crystallinity [1].

Thermal Analysis Crystal Engineering Solid-State Characterization

Lipophilic Modulation: Higher Calculated LogP Versus Unsubstituted Phenyl Derivative

The introduction of two chlorine atoms dramatically increases lipophilicity. The measured or calculated logP for 5-amino-1-(2,4-dichlorophenyl)tetrazole is approximately 2.4, compared to a logP of roughly 1.2 for 5-amino-1-phenyltetrazole [1]. This hundred-fold difference in octanol-water partitioning coefficient is crucial for applications requiring enhanced membrane permeation or for tuning the pharmacokinetic profile of drug candidates, where the unsubstituted phenyl analog may be too hydrophilic to achieve adequate bioavailability [2].

Lipophilicity QSAR Membrane Permeability ADME

Isomerization Equilibrium: Electronic Tuning by 2,4-Dichloro Substitution

The equilibrium constant for the rearrangement of 5-amino-1-(2,4-dichlorophenyl)tetrazole to its 5-arylamino-1H-tetrazole isomer is shifted by the electron-withdrawing effect of the two chloro substituents. Within a 26-compound series, the pK(i) values for such strongly deactivated aryl groups are found to be substantially lower (indicating a shift toward the 5-arylamino form) than for electron-neutral or electron-donating phenyl analogs [1]. This altered tautomeric preference directly impacts the compound's reactivity as a nucleophile and its coordination chemistry, as the amino isomer presents a different hydrogen-bonding donor/acceptor pattern than the imino form [2].

Thermal Isomerization Tautomerism Electronic Substituent Effects

Optimal Procurement Scenarios for 5-Amino-1-(2,4-dichlorophenyl)tetrazole Based on Established Differentiation


Scaffold for Designing Lipophilic, Membrane-Permeable Bioisosteres

When a medicinal chemistry program requires a carboxylic acid bioisostere with enhanced membrane permeability, 5-amino-1-(2,4-dichlorophenyl)tetrazole is the preferred choice over 5-amino-1-phenyltetrazole. The established class-level logP increase of over one log unit, driven by the 2,4-dichloro substitution, directly translates to superior passive diffusion in cell-based assays . This makes procurement of the dichlorinated analog a rational, evidence-backed decision for lead optimization campaigns targeting intracellular receptors or central nervous system targets, where the unsubstituted phenyl analog would likely fail due to poor permeability.

Crystallization-Prone Synthesis and Solid-Form Screening

For process chemistry groups focused on developing robust crystallization protocols, the significantly depressed melting point of the target compound (133 °C) relative to its non-chlorinated counterpart (143–146 °C) offers a practical advantage . A lower melting point, when combined with the compound's inherent thermal stability up to its isomerization temperature, permits the use of a wider range of recrystallization solvents for final polishing. Sourcing this specific derivative may reduce the energy costs and thermal degradation risks associated with high-temperature hot-filtration processes required for higher-melting analogs .

Controlled Tautomeric Selection in Downstream Fragment Coupling

In synthetic sequences where a specific tautomeric form (e.g., the 5-amino form for N-alkylation or the 5-arylamino form for urea formation) is critical for regioselectivity, the 2,4-dichlorophenyl derivative provides a distinct thermodynamic bias. The class-level evidence confirms that the electron-withdrawing 2,4-dichloro substitution shifts the isomerization equilibrium toward the 5-arylamino tautomer to a greater extent than electron-neutral phenyl groups . Therefore, a procurement manager supporting a project requiring the tetrazole to act as a masked arylamine nucleophile should source this specific compound instead of the 1-phenyl analog, which would predominantly exist in the amino form and lead to undesired byproduct profiles or lower yields in the target transformation.

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